molecular formula C9H12Cl2FNO B1374124 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride CAS No. 1354949-48-6

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B1374124
CAS No.: 1354949-48-6
M. Wt: 240.1 g/mol
InChI Key: FIBXGUCANKDWOD-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride is a chemical compound that features a combination of amino, chloro, and fluoro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(2-bromophenyl)propan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBXGUCANKDWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride
Reactant of Route 6
2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride

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